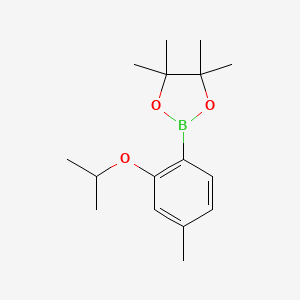

2-Isopropoxy-4-methylphenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Isopropoxy-4-methylphenylboronic acid pinacol ester is a chemical compound with the molecular weight of 276.18 . It is used as an intermediate in the synthesis of a variety of cyclic and acyclic organic compounds .

Synthesis Analysis

The synthesis of this compound involves the use of boron reagents in Suzuki–Miyaura coupling . This process involves the formation of carbon-carbon bonds using a transition metal catalyst . Protodeboronation of pinacol boronic esters is also a key step in the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 . Chemical Reactions Analysis

This compound is involved in Suzuki–Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds . It also undergoes protodeboronation, a process that is not well developed but has been reported to be catalyzed using a radical approach .Physical And Chemical Properties Analysis

This compound is a liquid . More detailed physical and chemical properties are not available in the retrieved information.科学的研究の応用

Phosphorescence Properties

Arylboronic esters, similar in structure to 2-Isopropoxy-4-methylphenylboronic acid pinacol ester, have been identified to exhibit room-temperature phosphorescence in the solid state. This property challenges the prevailing notion that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the molecule undergoes out-of-plane distortion at the boron-containing moiety in the excited state, which contributes to its phosphorescence. This discovery opens new avenues for the application of simple arylboronic esters in the development of organic phosphorescent materials (Shoji et al., 2017).

Organic Synthesis and Polymer Chemistry

- The compound has been utilized in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters, showcasing its role in organic synthesis to produce 1,3-diarylpropene derivatives via selective coupling reactions (Watanabe et al., 2014).

- In polymer chemistry, it has facilitated the facile synthesis of H2O2-cleavable poly(ester-amide)s, demonstrating potential applications in developing responsive delivery vehicles. This synthesis employs the ester as a monomer, indicating its utility in crafting polymers with specific degradation profiles (Cui et al., 2017).

- Another application in polymer synthesis involves the palladium-catalyzed cross-coupling reaction with 1-alkenyl halides or triflates, enabling the creation of unsymmetrical 1,3-dienes via a borylation-coupling sequence. This method highlights the versatility of boronic acid pinacol esters in complex organic synthesis and polymer construction (Takagi et al., 2002).

Material Science

- Research in material science has leveraged these esters for the synthesis of mixed chromophore perfluorocyclobutyl (PFCB) copolymers, aimed at tailored light emission. The study underscores the compound's role in enabling the facile production of polymers with specific photoluminescent properties, contributing to advancements in optoelectronic materials (Neilson et al., 2007).

作用機序

将来の方向性

The future directions for the use of this compound could involve further development and optimization of the protodeboronation process . Additionally, its use in the synthesis of a variety of cyclic and acyclic organic compounds suggests potential applications in the development of new chemical products .

特性

IUPAC Name |

4,4,5,5-tetramethyl-2-(4-methyl-2-propan-2-yloxyphenyl)-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25BO3/c1-11(2)18-14-10-12(3)8-9-13(14)17-19-15(4,5)16(6,7)20-17/h8-11H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSREWNFINGLOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25BO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。